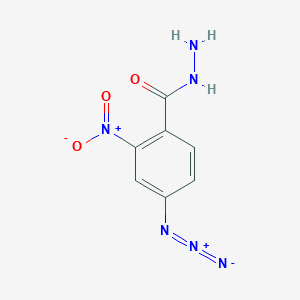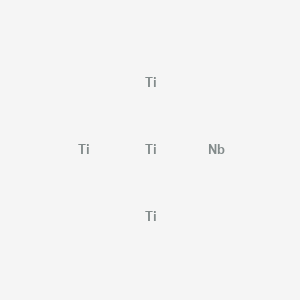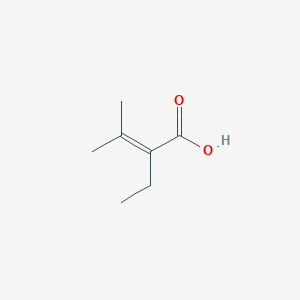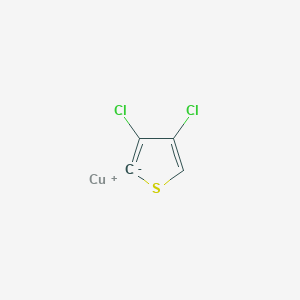![molecular formula C41H78ClNO3 B14600831 2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride CAS No. 60273-45-2](/img/structure/B14600831.png)
2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride is a chemical compound with the CAS number 60273-45-2 . It is a derivative of ethanol and is characterized by the presence of a dihexadecoxyphenyl group attached to the ethanol backbone. This compound is primarily used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride typically involves the reaction of 3,4-dihexadecoxybenzyl chloride with ethanolamine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
科学的研究の応用
2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the interactions between different biomolecules.
作用機序
The mechanism of action of 2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways within the cell. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride include:
- 2-(Methylamino)ethanol
- N-Methylethanolamine
- 2-(Dimethylamino)ethanol
Uniqueness
What sets this compound apart from these similar compounds is the presence of the dihexadecoxyphenyl group. This unique structural feature imparts distinct chemical properties and reactivity, making it valuable for specific scientific research applications .
特性
CAS番号 |
60273-45-2 |
|---|---|
分子式 |
C41H78ClNO3 |
分子量 |
668.5 g/mol |
IUPAC名 |
2-[(3,4-dihexadecoxyphenyl)methylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C41H77NO3.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-44-40-32-31-39(38-42-33-34-43)37-41(40)45-36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,37,42-43H,3-30,33-36,38H2,1-2H3;1H |
InChIキー |
PATPXBGLEHPJEV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)CNCCO)OCCCCCCCCCCCCCCCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


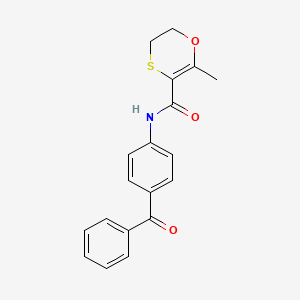

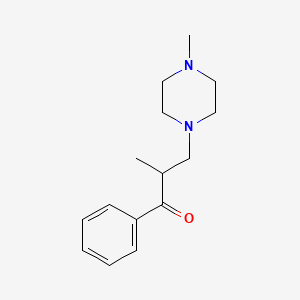
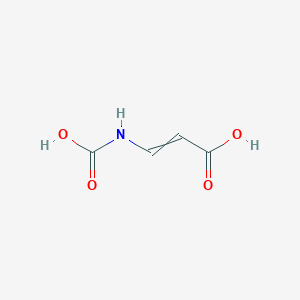
![Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro-](/img/structure/B14600770.png)
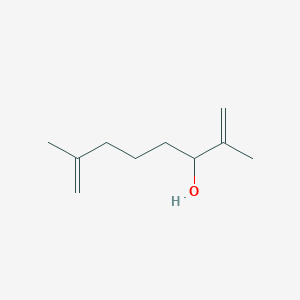
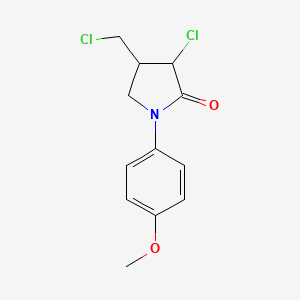
![2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14600800.png)
